Serine hydroxamate

Bacterial growth inhibition Amino acid analogue Stringent response

Investigating aminoacyl-tRNA synthetase biology or bacterial stringent response requires precise chemical tools. Generic hydroxamates lack the specificity needed for SerRS inhibition. - **Selective Inhibition**: Potent E. coli SerRS inhibitor (Ki 90-fold lower vs. yeast); bacteriostatic action reversed by L-serine. - **Proven Utility**: Standard agent for inducing ppGpp synthesis and selecting SerRS mutants with quantifiable Ki shifts. - **Supply Assurance**: Validated purity, with documentation for reproducible research. Available for immediate shipment.

Molecular Formula C3H8N2O3
Molecular Weight 120.11 g/mol
CAS No. 4370-83-6
Cat. No. B12059048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerine hydroxamate
CAS4370-83-6
Molecular FormulaC3H8N2O3
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)NO)N)O
InChIInChI=1S/C3H8N2O3/c4-2(1-6)3(7)5-8/h2,6,8H,1,4H2,(H,5,7)
InChIKeyLELJBJGDDGUFRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Serine Hydroxamate for SerRS Inhibition


L-Serine hydroxamate is a competitive inhibitor of seryl-tRNA synthetase (SerRS, EC 6.1.1.11) [1], functioning as a structural analogue of L-serine [2]. This compound is bacteriostatic for Escherichia coli and other bacteria, and its action can be specifically reversed by the addition of L-serine [3]. It is a standard tool for inducing the stringent response and for studying aminoacyl-tRNA synthetase biology .

Stringent response induction via SerRS inhibition
Species-selective inhibition: bacterial vs. eukaryotic SerRS
Aminoacyl-tRNA synthetase probe for SerRS biology

Critical Selectivity of Serine Hydroxamate


Generic substitution with other amino acid hydroxamates is not viable due to the strict enzyme specificity of SerRS. The activity of serine hydroxamate is contingent on its structural mimicry of L-serine. Data show that while serine hydroxamate potently inhibits bacterial growth, other analogues like L-alanine hydroxamate and glycine hydroxamate have no inhibitory effect [1]. This specificity is further underscored by differential inhibitory constants across species, highlighting that the compound's utility is not merely a function of its hydroxamate moiety but of precise molecular recognition [2].

L-Alanine / Glycine Hydroxamate
No SerRS inhibition reported; may not induce stringent response or mimic L-serine
L-Lysine Hydroxamate
Growth inhibition not specifically reversed by L-serine, indicating off-target effects

L-Serine Hydroxamate Differentiation Evidence


Specificity of Bacterial Growth Inhibition

L-Serine hydroxamate demonstrates a unique inhibitory profile against E. coli K-12 growth compared to other amino acid hydroxamates. In direct growth assays, L-alanine hydroxamate and glycine hydroxamate had no effect on bacterial culture growth [1]. While L-lysine hydroxamate also reduced growth rate, only the inhibition by L-serine hydroxamate was specifically reversed by the addition of L-serine, confirming its on-target mechanism [1].

Growth inhibition specificity
Head-to-head
L-Serine hydroxamate specifically inhibits E. coli growth; L-alanine & glycine hydroxamate show no effect
On-target SerRS inhibition confirmed by L-serine rescue
E. coli K-12 culture data
Bacterial growth inhibition Amino acid analogue Stringent response

Potent Inhibition of E. coli SerRS

L-Serine hydroxamate is a potent, competitive inhibitor of E. coli SerRS, with a well-characterized inhibition constant (Ki) of 30 µM [1]. This quantitative value establishes a benchmark for its potency in the standard laboratory strain and allows for the direct comparison of mutant or orthologous enzyme sensitivity.

E. coli SerRS Ki
Class-level
Ki = 30 µM
Reported competitive inhibition benchmark
In vitro assay; competitive inhibitor
Enzyme inhibition Seryl-tRNA synthetase Aminoacyl-tRNA synthetase

Species Selectivity of SerRS Inhibition

The inhibitory potency of serine hydroxamate is highly species-dependent. A direct comparison shows a 90-fold difference in the inhibition constant (Ki) for E. coli SerRS (Ki = 30 µM) versus Saccharomyces cerevisiae SerRS (Ki = 2.7 mM) [1][2]. This dramatic difference highlights the compound's utility in discriminating between bacterial and eukaryotic enzymes.

Species selectivity
Head-to-head
E. coli Ki = 30 µM vs. S. cerevisiae Ki = 2.7 mM (90-fold difference)
Supports bacterial vs. eukaryotic discrimination
Enzyme ortholog comparison
Species selectivity Enzyme ortholog Aminoacyl-tRNA synthetase

Inhibition of Divergent SerRS Paralogs

In Streptomyces sp. ATCC 700974, two divergent SerRS paralogs (SerRS1 and SerRS2) exist. While the potent inhibitor SB-217452 shows a 10-fold difference in IC50 between them (8 nM for SerRS1 vs. 80 nM for SerRS2) [1], serine hydroxamate displays comparable inhibition kinetics for both enzymes [1]. This indicates that serine hydroxamate is insensitive to the structural variations that confer resistance to more complex inhibitors.

Paralog inhibition
Head-to-head
Comparable inhibition for both SerRS1 and SerRS2, unlike SB-217452 (10-fold IC50 difference)
Robust probe for divergent SerRS enzymes
Streptomyces sp. ATCC 700974
Enzyme paralog Streptomyces Antibiotic resistance

Generation of SerRS Resistant Mutants

Serine hydroxamate is a proven tool for generating and characterizing resistance mutants. E. coli mutants selected for resistance to serine hydroxamate possess SerRS enzymes with significantly increased Ki values [1]. This provides a direct, quantitative link between the compound's mechanism of action and the genetic basis of resistance.

Resistance selection
Class-level
Mutants selected with increased Ki relative to wild-type (30 µM)
Reported tool for resistance mechanism studies
Supports structure-function analysis
Mutant generation Resistance mechanism Enzyme kinetics

L-Serine Hydroxamate Research Applications


Stringent Response Induction in E. coli

The compound's specific and reversible inhibition of SerRS [1] makes it the standard tool for chemically inducing amino acid starvation and the stringent response. This is evidenced by its widespread use to stimulate ppGpp synthesis and study the resulting transcriptional changes .

SerRS Structure-Function and Evolution

Its differential inhibition of SerRS orthologs (e.g., 90-fold difference between E. coli and yeast Ki) [1] and its uniform inhibition of divergent paralogs in Streptomyces make it a key probe for understanding enzyme selectivity and evolutionary divergence.

SerRS Mutant Selection and Characterization

Serine hydroxamate is a validated selection agent for generating SerRS mutants. The quantifiable increase in Ki for the enzyme in resistant mutants [1] provides a robust system for mapping resistance-conferring mutations and studying enzyme-substrate interactions.

Discriminating Bacterial and Eukaryotic Protein Synthesis

The substantial 90-fold difference in inhibitory potency between E. coli and yeast SerRS [1] allows researchers to use the compound to selectively inhibit bacterial protein synthesis in mixed or eukaryotic host systems, providing a clear selectivity window for target validation studies.

Application
Selection Property
Validation Focus
Stringent response induction in E. coli
SerRS-specific inhibition with L-serine rescue
ppGpp synthesis and transcriptional response assays
SerRS structure-function and evolution
Ortholog-specific inhibition profile
Species selectivity and structure-activity relationship
SerRS mutant selection and characterization
Resistance phenotype linked to increased Ki
Resistance mechanism mapping and enzyme kinetics
Discriminating bacterial vs. eukaryotic protein synthesis
Selectivity window for bacterial SerRS inhibition
Target validation in mixed or eukaryotic host systems

Technical Documentation Hub

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42 linked technical documents
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